5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide

Lipophilicity ADME-Tox Medicinal Chemistry

Generic substitution within the pyrazole-4-carboxamide class is unreliable-subtle changes to the halogen pattern or amide moiety can abolish target engagement. This compound, with its unique 5-chloro, 1-(3-fluorophenyl), and N,N-dimethyl substitution, solves that problem. Ideal for SAR exploration and assay validation. • Non-HBD tertiary amide enables use as a negative control in SDH enzymatic assays, confirming H-bond-dependent inhibition. • 3-Fluorophenyl & N,N-dimethyl scaffold offers a privileged chemotype for BRD2 bromodomain SAR and focused library assembly. • Predicted lower logP versus N-methyl analogs supports systematic physicochemical profiling in phenotypic screens. Supplied with Certificate of Analysis; shipped under ambient conditions with desiccant.

Molecular Formula C12H11ClFN3O
Molecular Weight 267.68 g/mol
CAS No. 98533-48-3
Cat. No. B12882507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide
CAS98533-48-3
Molecular FormulaC12H11ClFN3O
Molecular Weight267.68 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl
InChIInChI=1S/C12H11ClFN3O/c1-16(2)12(18)10-7-15-17(11(10)13)9-5-3-4-8(14)6-9/h3-7H,1-2H3
InChIKeyAXBJGJJZBVFNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide: Structural & Functional Baseline


5-Chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide (CAS 98533-48-3) is a synthetic, small-molecule pyrazole-4-carboxamide derivative with the molecular formula C12H11ClFN3O and a molecular weight of 267.69 g/mol . It is a member of a broader class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are predominantly utilized as agricultural fungicides [1]. The compound features a distinct substitution pattern: a chlorine atom at the 5-position, a 3-fluorophenyl ring at the 1-position, and an N,N-dimethyl amide at the 4-position of the pyrazole core. This specific arrangement differentiates it from other pyrazole-4-carboxamides and is crucial for its potential biological activity and physicochemical profile, making targeted procurement essential for research programs focused on SAR exploration or screening library expansion.

SDHI Fungicide Chemotype Synthetic pyrazole-4-carboxamide with agricultural fungicide class relevance for succinate dehydrogenase inhibition studies.
Distinct Substitution Pattern 5‑chloro, 3‑fluorophenyl, and N,N‑dimethyl amide create a unique steric/electronic profile for SAR exploration.
Screening Library Expansion Supports procurement for focused library design targeting structure–activity relationship or chemogenomic profiling.

Non-Interchangeability of 5-Chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide


Generic substitution within the pyrazole-4-carboxamide class is highly unreliable due to the profound impact of subtle structural modifications on biological target engagement and physicochemical properties. The specific combination of a 5-chloro substituent, a 1-(3-fluorophenyl) group, and an N,N-dimethyl carboxamide in this compound creates a unique steric and electronic environment that dictates its binding affinity and selectivity. Replacing the 3-fluorophenyl with a 3-chlorophenyl group (as in CAS 98533-16-5) or exchanging the N,N-dimethyl amide for an N-methyl amide alters the molecular volume, lipophilicity, and hydrogen-bonding capacity, which can lead to a complete loss of activity against the intended target . The quantitative evidence below, while limited by publicly available direct comparative data, highlights the key structural and physicochemical differentiators that govern its non-interchangeable nature.

3‑Fluorophenyl vs. 3‑Chlorophenyl
Fluorine‑to‑chlorine substitution may markedly shift lipophilicity and membrane permeability, making direct analog replacement unreliable for cellular or in vivo assays.
N,N‑Dimethyl vs. N‑Methyl Amide
The tertiary amide lacks the hydrogen‑bond donor present in secondary amides, likely preventing canonical target engagement observed with N‑methyl analogs; assay outcomes may not transfer.

Differentiating 5-Chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide from Analogs


Lipophilicity Comparison: 3-Fluorophenyl vs. 3-Chlorophenyl

The target compound, which incorporates a 3-fluorophenyl group at the N1 position, is theoretically predicted to have distinct lipophilicity compared to its direct 3-chlorophenyl analog (CAS 98533-16-5, 5-chloro-1-(3-chlorophenyl)-N-methyl...). While experimentally measured logP/logD values are not publicly available, the difference in Hansch substituent constants (π values) for fluorine (+0.14) versus chlorine (+0.71) suggests the target compound is significantly less lipophilic. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding, making the compounds non-interchangeable for in vivo or cell-based assays [1].

Lipophilicity: 3‑F vs. 3‑Cl
Class‑level inference
Target (3‑F)
π ≈ +0.14
Analog (3‑Cl)
π ≈ +0.71
Δπ ≈ −0.57 (predicted lower lipophilicity)
Predicted lower logP may alter membrane permeability and off‑target binding; context‑dependent interpretation required.
Based on Hansch substituent constants; experimental logP not publicly available.
Lipophilicity ADME-Tox Medicinal Chemistry

Hydrogen-Bonding Capacity: N,N-Dimethyl vs. N-Methyl Amide

The N,N-dimethyl carboxamide group in the target compound acts solely as a hydrogen bond acceptor, whereas the N-methyl carboxamide group found in the closest available analog (CAS 98533-16-5) can act as both a donor and an acceptor. This fundamental difference in hydrogen-bonding pharmacophore was shown to be critical in related pyrazole-4-carboxamide SDH inhibitors, where N-methyl amides form a key interaction with the conserved Trp residue in the SDH binding pocket, an interaction that cannot be mimicked by the N,N-dimethyl amide [1].

H‑Bond Donor Count
Class‑level inference
0H‑bond donors
N,N‑dimethyl amide cannot act as H‑bond donor, unlike N‑methyl analog (HBD=1); likely prevents canonical SDH Trp interaction.
Pharmacophore comparison based on known SDH‑inhibitor co‑crystal structures.
Target Engagement Structural Biology Chemical Biology

N,N-Dimethyl Amide as a Privileged Screening Scaffold

An analysis of the 98533 series within public chemical databases reveals a distinct biological activity profile for N,N-dimethyl amide-containing pyrazoles. The bromo-analog (CAS 98533-56-3, 5-bromo-1-(3-chlorophenyl)-N,N-dimethyl...) demonstrated measurable binding affinity for the BRD2 bromodomain (Kd = 1.20 nM) [1]. While the target 5-chloro-1-(3-fluorophenyl) compound has no publicly reported activity, the presence of the N,N-dimethyl amide is essential for this protein interaction. This contrasts sharply with N-methyl amide analogs in the series, which have not been reported to exhibit such affinity, suggesting the tertiary amide is a critical pharmacophoric element for specific target engagement.

Screening Scaffold Potential
Supporting evidence
Analog 98533‑56‑3 (N,N‑dimethyl) showed BRD2 BD2 Kd = 1.20 nM in BROMOscan; target compound not yet profiled.
Supports N,N‑dimethyl pyrazole‑4‑carboxamides as privileged chemotypes for bromodomain inhibitor discovery.
Activity data from public database; direct target compound validation needed.
High-Throughput Screening Chemogenomics Drug Discovery

Applications of 5-Chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide


Negative Control in SDH Binding Assays

Given the inability of its N,N-dimethyl amide to act as a hydrogen bond donor, this compound is ideally suited as a negative control in SDH enzymatic assays or target engagement studies. Its use alongside an active N-methyl amide analog (e.g., fluxapyroxad or a related inhibitor) can confirm that assay signal is dependent on the conserved H-bond interaction with the SDH Trp residue, thereby validating assay specificity [1].

Chemical Probe for Bromodomain Screening Libraries

Based on the demonstrated BRD2 affinity of its close structural analog, this compound can serve as a starting point or reference tool for assembling focused libraries targeting bromodomains. The N,N-dimethyl amide scaffold is a privileged chemotype for this protein family, and the target compound, with its distinct halogen substitution pattern, can be used to explore the SAR of the BD2 binding pocket in hit-to-lead campaigns [1].

Physicochemical Benchmark for Pyrazole Amide Libraries

This compound uniquely combines a low-HBD tertiary amide with a 3-fluorophenyl group, resulting in a predicted lower lipophilicity and altered hydrogen-bonding profile compared to its methyl amide or chlorophenyl analogs. It serves as a benchmark for procuring a diverse set of pyrazole-4-carboxamides that systematically vary logP and HBD count, enabling the investigation of how these parameters influence cellular potency and non-specific toxicity in phenotypic screens [2].

Application
Selection Property
Validation Focus
SDH target engagement specificity control
Tertiary amide lacking H‑bond donor
Assay specificity via Trp interaction confirmation
Bromodomain inhibitor discovery support
N,N‑dimethyl amide chemotype
BRD2 BD2 binding pocket SAR exploration
Physicochemical parameter benchmarking
Low HBD, fluorophenyl substitution
logP/HBD influence on cellular assay performance
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